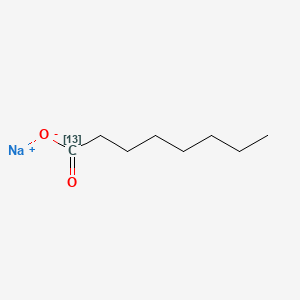

Octanoate-13C sodium

Descripción

Propiedades

IUPAC Name |

sodium;(113C)octanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2.Na/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+1/p-1/i8+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKRNSHANADUFY-IYWRZBIASA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[13C](=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201612-61-5 |

Source

|

| Record name | Sodium octanoate C-13, 1- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201612615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SODIUM OCTANOATE C-13 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K216HQ0FFU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Journey of a Labeled Carbon: A Technical Guide to Metabolic Pathway Tracing with 13C-Labeled Sodium Octanoate

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular metabolism, understanding the flow of nutrients and their transformation is paramount. Stable isotope tracing, a powerful technique that follows the journey of labeled molecules, offers a window into the dynamic processes that underpin life. This technical guide delves into the application of 13C-labeled sodium octanoate, a medium-chain fatty acid, as a probe to elucidate metabolic pathways, particularly fatty acid oxidation and the Krebs cycle. By providing a detailed overview of experimental protocols, quantitative data analysis, and visual representations of metabolic and experimental workflows, this guide serves as a comprehensive resource for researchers embarking on metabolic flux analysis.

Principles of 13C-Labeled Sodium Octanoate Tracing

13C-labeled sodium octanoate is a non-radioactive, stable isotope tracer that allows for the safe and effective tracking of carbon atoms as they are metabolized within a biological system.[1][2] Octanoate, an eight-carbon fatty acid, is readily taken up by cells and transported into the mitochondria for β-oxidation.[3] This process sequentially cleaves two-carbon units from the fatty acid chain, producing acetyl-CoA. When 13C-labeled octanoate is used, the resulting acetyl-CoA molecules carry the 13C label. This labeled acetyl-CoA then enters the Tricarboxylic Acid (TCA) cycle, a central hub of cellular metabolism, leading to the incorporation of the 13C label into various TCA cycle intermediates.[4] By analyzing the distribution and abundance of these 13C-labeled metabolites using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), researchers can quantify the contribution of octanoate to energy production and biosynthetic pathways.[2][5]

Quantitative Insights into Octanoate Metabolism

The use of 13C-labeled sodium octanoate has provided valuable quantitative data on the contribution of medium-chain fatty acids to the energy budget of various tissues. The following table summarizes key quantitative findings from studies utilizing this tracer, offering a comparative look at octanoate metabolism across different biological contexts.

| Biological System | Parameter Measured | Key Findings | Analytical Method |

| Rat Heart (in vivo) | Fractional contribution of 13C-octanoate to acetyl-CoA pool | Octanoate is a major fuel source, contributing significantly to the acetyl-CoA pool. | 13C NMR Spectroscopy |

| Rat Liver (in vivo) | Relative flux of octanoate through β-oxidation vs. other pathways | Demonstrates the primary role of β-oxidation in octanoate metabolism in the liver. | 13C NMR Spectroscopy |

| Cultured Hepatocytes | 13C enrichment in TCA cycle intermediates | Provides a quantitative measure of octanoate's entry into the TCA cycle. | Mass Spectrometry |

| Perfused Mouse Heart | Contribution of octanoate to citrate synthesis | Highlights the role of octanoate in fueling the initial steps of the TCA cycle. | Mass Spectrometry |

| Human Breath Test | Rate of 13CO2 exhalation | A non-invasive method to assess whole-body octanoate oxidation. | Isotope Ratio Mass Spectrometry |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data in metabolic tracing studies. Below are detailed methodologies for key experiments involving 13C-labeled sodium octanoate.

In Vivo Infusion of 13C-Labeled Sodium Octanoate for NMR Analysis

This protocol describes the continuous infusion of 13C-labeled sodium octanoate into a live animal model for the in vivo assessment of metabolic fluxes by NMR spectroscopy.[6]

Materials:

-

13C-labeled sodium octanoate (e.g., [1,2-13C2]sodium octanoate)

-

Sterile saline solution

-

Anesthetized animal model (e.g., rat)

-

Infusion pump and catheters

-

In vivo NMR spectrometer

Procedure:

-

Animal Preparation: Anesthetize the animal according to approved institutional protocols. Surgically implant catheters into a suitable vein (e.g., jugular vein) for infusion and a suitable artery for blood sampling.

-

Tracer Preparation: Dissolve the 13C-labeled sodium octanoate in sterile saline to the desired concentration.

-

Infusion: Begin a continuous intravenous infusion of the tracer solution using a calibrated infusion pump. The infusion rate should be optimized to achieve a steady-state labeling of metabolites without causing physiological disturbances.

-

NMR Data Acquisition: Position the animal within the NMR spectrometer. Acquire 13C NMR spectra from the tissue of interest (e.g., heart, liver) at regular intervals throughout the infusion period to monitor the incorporation of the 13C label into metabolites over time.[7]

-

Blood Sampling: Collect arterial blood samples at specified time points to measure the concentration of the tracer and labeled metabolites in the circulation.

-

Tissue Collection: At the end of the experiment, rapidly excise the tissue of interest and freeze it in liquid nitrogen to quench all metabolic activity.[8]

13C-Metabolic Flux Analysis (MFA) in Cultured Cells using Mass Spectrometry

This protocol outlines the steps for conducting a 13C-MFA experiment in cultured cells to quantify metabolic fluxes following the administration of 13C-labeled sodium octanoate.[2][9][10]

Materials:

-

Cultured cells of interest

-

Culture medium

-

13C-labeled sodium octanoate

-

Quenching solution (e.g., ice-cold methanol)[11]

-

Extraction solvent (e.g., methanol/water or methanol/chloroform/water)[3][12]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

-

Cell Culture: Culture the cells to the desired confluency under standard conditions.

-

Tracer Incubation: Replace the standard culture medium with a medium containing a known concentration of 13C-labeled sodium octanoate. The incubation time should be sufficient to achieve isotopic steady-state labeling of the metabolites of interest.[9]

-

Metabolism Quenching: Rapidly aspirate the labeling medium and wash the cells with an ice-cold buffer (e.g., PBS). Immediately add ice-cold quenching solution (e.g., methanol) to the cells to halt all enzymatic reactions.[11][13]

-

Metabolite Extraction: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube. Perform metabolite extraction using a suitable solvent system (e.g., a biphasic extraction with methanol, chloroform, and water to separate polar and nonpolar metabolites).[3][12][14]

-

Sample Preparation for MS: Dry the metabolite extracts under a stream of nitrogen or by lyophilization. Reconstitute the samples in a solvent compatible with the mass spectrometer.

-

Mass Spectrometry Analysis: Analyze the samples using LC-MS or GC-MS to identify and quantify the mass isotopologues of the metabolites of interest. High-resolution mass spectrometry is often required to resolve different isotopologues.[13]

-

Data Analysis: Use specialized software to correct for the natural abundance of 13C and to calculate the mass isotopomer distributions. This data is then used in computational models to estimate intracellular metabolic fluxes.[2]

13C-Octanoate Breath Test for Whole-Body Fatty Acid Oxidation

The 13C-octanoate breath test is a non-invasive method to assess the rate of whole-body fatty acid oxidation.

Materials:

-

13C-labeled sodium octanoate or octanoic acid

-

Test meal (e.g., scrambled egg)

-

Breath collection bags or tubes

-

Isotope Ratio Mass Spectrometer (IRMS) or Non-Dispersive Infrared Spectrometer (NDIRS)

Procedure:

-

Patient Preparation: The subject should fast overnight prior to the test.

-

Baseline Breath Sample: Collect a baseline breath sample before the administration of the tracer.

-

Tracer Administration: The subject consumes a standardized test meal containing a known amount of 13C-labeled octanoic acid.

-

Breath Sample Collection: Collect breath samples at regular intervals (e.g., every 15-30 minutes) for a period of 4-6 hours.

-

Sample Analysis: Analyze the collected breath samples for the ratio of 13CO2 to 12CO2 using IRMS or NDIRS.

-

Data Analysis: The rate of 13CO2 exhalation is calculated and used to determine the rate of octanoate oxidation.

Visualizing Metabolic Pathways and Experimental Workflows

Visual representations are invaluable tools for understanding complex biological processes and experimental designs. The following diagrams, created using the DOT language, illustrate the metabolic fate of 13C-labeled sodium octanoate and a typical experimental workflow for its use in metabolic tracing.

Caption: Metabolic fate of 13C-labeled sodium octanoate.

Caption: General workflow for 13C-metabolic flux analysis.

Conclusion

13C-labeled sodium octanoate is a versatile and powerful tool for dissecting the complexities of fatty acid metabolism. Its application in conjunction with advanced analytical techniques like NMR and mass spectrometry provides quantitative insights into metabolic fluxes that are essential for basic research and drug development. The detailed protocols and workflows presented in this guide offer a solid foundation for researchers to design and execute robust metabolic tracing studies, ultimately contributing to a deeper understanding of cellular physiology and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. Reducing Time and Increasing Sensitivity in Sample Preparation for Adherent Mammalian Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts: Achievements, Progress and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 6. southalabama.edu [southalabama.edu]

- 7. d-nb.info [d-nb.info]

- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures (Journal Article) | OSTI.GOV [osti.gov]

- 10. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. Critical assessment of quenching and extraction/sample preparation methods for microorganisms in metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biospec.net [biospec.net]

- 13. Establishing a Metabolite Extraction Method to Study the Metabolome of Blastocystis Using NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Purification of Sodium [1-¹³C]octanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of Sodium [1-¹³C]octanoate, a stable isotope-labeled fatty acid crucial for metabolic research and drug development. The methodologies presented are compiled from established chemical principles and published outlines, offering a detailed framework for laboratory-scale production.

Introduction

Sodium [1-¹³C]octanoate is the sodium salt of octanoic acid in which the carbon atom of the carboxyl group is the heavy isotope, carbon-13. This isotopic labeling allows for the non-radioactive tracing of octanoate in biological systems, making it an invaluable tool in metabolic studies, particularly for investigating fatty acid oxidation and mitochondrial function.[1] Its application in the ¹³C-octanoate breath test is a well-established method for assessing gastric emptying.[2][3][4] In drug development, it aids in evaluating the effects of new chemical entities on lipid metabolism.[5][6][7]

Synthesis of Sodium [1-¹³C]octanoate

The synthesis of Sodium [1-¹³C]octanoate is a two-step process. First, [1-¹³C]octanoic acid is synthesized via a Grignard reaction. Subsequently, the labeled octanoic acid is converted to its sodium salt.

Synthesis of [1-¹³C]octanoic acid

The key to this synthesis is the reaction of a Grignard reagent, n-heptylmagnesium bromide, with ¹³C-labeled carbon dioxide (¹³CO₂).[8][9]

Experimental Protocol:

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

n-Heptyl bromide

-

Iodine crystal (optional, for initiation)

-

¹³C-labeled Barium Carbonate (Ba¹³CO₃) or ¹³CO₂ gas

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Hydrochloric acid (HCl), 6 M

-

Sodium hydroxide (NaOH), 3 M

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Grignard Reagent (n-heptylmagnesium bromide):

-

All glassware must be rigorously dried in an oven and cooled under a dry, inert atmosphere (e.g., nitrogen or argon).

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to the flask to help initiate the reaction.

-

Add anhydrous diethyl ether to the flask to cover the magnesium.

-

Dissolve n-heptyl bromide in anhydrous diethyl ether in the dropping funnel.

-

Add a small amount of the n-heptyl bromide solution to the magnesium. The reaction should start spontaneously, indicated by bubbling and a gentle reflux of the ether. If the reaction does not start, gentle warming may be applied.

-

Once the reaction has initiated, add the remaining n-heptyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting solution is the Grignard reagent, n-heptylmagnesium bromide.

-

-

Generation of ¹³CO₂ (if starting from Ba¹³CO₃):

-

In a separate, sealed apparatus, carefully add concentrated sulfuric acid dropwise to ¹³C-labeled barium carbonate. The liberated ¹³CO₂ gas is then passed through a drying tube containing a suitable desiccant (e.g., calcium chloride) before being introduced into the Grignard reaction mixture.

-

-

Carboxylation with ¹³CO₂:

-

Cool the Grignard reagent solution in an ice-salt bath.

-

Introduce the dry ¹³CO₂ gas into the cooled, stirred Grignard solution via a gas inlet tube or by pouring the Grignard reagent over crushed dry ice made from ¹³CO₂.[10][11][12]

-

Continue the addition of ¹³CO₂ until the reaction is complete, which can be indicated by the cessation of gas uptake.

-

-

Hydrolysis and Extraction of [1-¹³C]octanoic acid:

-

After the carboxylation, cautiously add 6 M hydrochloric acid to the reaction mixture to hydrolyze the magnesium salt of the carboxylic acid and to dissolve any unreacted magnesium.

-

Transfer the mixture to a separatory funnel. The [1-¹³C]octanoic acid will be in the ether layer.

-

Separate the ether layer and wash it sequentially with water and then brine.

-

To purify the carboxylic acid, extract the ether solution with 3 M sodium hydroxide. The [1-¹³C]octanoic acid will be converted to its sodium salt and move into the aqueous layer.[13][14]

-

Separate the aqueous layer and acidify it with 6 M hydrochloric acid to precipitate the [1-¹³C]octanoic acid.

-

Extract the precipitated acid back into diethyl ether.

-

Wash the ether layer with water and brine.

-

Dry the ether solution over anhydrous sodium sulfate.

-

Filter off the drying agent and evaporate the ether to yield the purified [1- ¹³C]octanoic acid. A yield of over 90% has been reported for this type of reaction.[8][9]

-

Conversion of [1-¹³C]octanoic acid to Sodium [1-¹³C]octanoate

The final step is the neutralization of the labeled octanoic acid with a stoichiometric amount of a sodium base.[15][16]

Experimental Protocol:

Materials:

-

[1-¹³C]octanoic acid

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Water

Procedure:

-

Dissolve the purified [1-¹³C]octanoic acid in ethanol.

-

In a separate container, dissolve a stoichiometric equivalent of sodium hydroxide in water.

-

Slowly add the sodium hydroxide solution to the stirred ethanolic solution of the octanoic acid.

-

Monitor the pH of the solution, aiming for a neutral pH (around 7).

-

Evaporate the solvent (ethanol and water) under reduced pressure to obtain the solid Sodium [1-¹³C]octanoate.

Purification of Sodium [1-¹³C]octanoate

The primary method for purifying the final product is recrystallization.

Experimental Protocol:

Materials:

-

Crude Sodium [1-¹³C]octanoate

-

Ethanol

-

Water

Procedure:

-

Dissolve the crude Sodium [1-¹³C]octanoate in a minimal amount of a hot ethanol-water mixture.[17]

-

Allow the solution to cool slowly to room temperature. Crystals of the purified product should form.[18]

-

For maximum recovery, the flask can be placed in an ice bath to further induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and the properties of the final product.

Table 1: Synthesis Parameters and Yield

| Parameter | Value | Reference |

| Starting Material (¹³C Source) | Ba¹³CO₃ or ¹³CO₂ | [8][9] |

| Isotopic Purity of ¹³C Source | ≥ 99% | Commercial Suppliers |

| Theoretical Yield of [1-¹³C]octanoic acid | Dependent on starting material quantities | Calculated |

| Reported Yield of [1-¹³C]octanoic acid | > 90% | [8][9] |

| Theoretical Yield of Sodium [1-¹³C]octanoate | ~100% from [1-¹³C]octanoic acid | Calculated |

Table 2: Product Specifications

| Property | Value | Reference |

| Chemical Formula | CH₃(CH₂)₆¹³COONa | [19] |

| Molecular Weight | 167.19 g/mol | [19] |

| Isotopic Purity | ≥ 99 atom % ¹³C | [19] |

| Chemical Purity | ≥ 98% | [19] |

| Appearance | White to off-white crystalline powder | [20] |

| Solubility | Soluble in water | [20] |

Visualization of Workflows and Pathways

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of Sodium [1-¹³C]octanoate.

Metabolic Pathway: Beta-Oxidation of Octanoate

Caption: Mitochondrial beta-oxidation pathway of octanoate.[21][22]

Logical Relationship in ¹³C-Octanoate Breath Test

Caption: Logical flow of the ¹³C-Octanoate Breath Test.[2][3]

References

- 1. CN104974060A - Method for preparing sodium, 8-(2-hydroxybenzamido)octanoate - Google Patents [patents.google.com]

- 2. digestivehealth.org.au [digestivehealth.org.au]

- 3. europeanreview.org [europeanreview.org]

- 4. The [ 13C]octanoic acid breath test for gastric emptying quantification: A focus on nutrition and modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. moravek.com [moravek.com]

- 6. metsol.com [metsol.com]

- 7. The use of stable isotope labelling for the analytical chemistry of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The synthesis and analysis of octanoic-1-{sup 13}C acid (Journal Article) | ETDEWEB [osti.gov]

- 10. The Grignard Reaction – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. Sodium octanoate synthesis - chemicalbook [chemicalbook.com]

- 16. With NaOH [chemedx.org]

- 17. reddit.com [reddit.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Sodium octanoate (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-1948-1 [isotope.com]

- 20. chembk.com [chembk.com]

- 21. Beta oxidation - Wikipedia [en.wikipedia.org]

- 22. microbenotes.com [microbenotes.com]

A Comprehensive Technical Guide to 13C Sodium Octanoate: Chemical Properties and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

13C Sodium octanoate is a stable, non-radioactive, isotopically labeled medium-chain fatty acid salt. Its unique properties make it an invaluable tool in metabolic research, diagnostics, and drug development. The incorporation of a carbon-13 (¹³C) isotope at a specific position, most commonly the carboxyl carbon (C1), allows for the precise tracing of octanoate's metabolic fate in biological systems. This technical guide provides an in-depth overview of the chemical properties of 13C Sodium octanoate, alongside detailed experimental protocols for its application in key research areas.

Chemical and Physical Properties

13C Sodium octanoate is a white to off-white solid powder.[1] It is the sodium salt of octanoic acid, where one of the carbon atoms is the ¹³C isotope. The most common commercially available form is Sodium (1-¹³C)octanoate, with an isotopic purity of 99 atom % ¹³C.[2] This high level of enrichment is crucial for achieving a high signal-to-noise ratio in analytical measurements. The compound is stable under standard room temperature conditions but should be stored away from light and moisture and is incompatible with strong oxidizing agents.[1][3]

Table 1: General and Physical Properties of 13C Sodium Octanoate

| Property | Value | References |

| Synonyms | Sodium (1-¹³C)octanoate, ¹³C Labeled sodium octanoate, Caprylic acid-1-¹³C sodium salt, Octanoic acid-1-¹³C sodium salt, Sodium caprylate-1-¹³C | [2][4] |

| Appearance | Solid, white to off-white powder | [1] |

| Molecular Formula | C₇¹³CH₁₅NaO₂ | [5] |

| Linear Formula | CH₃(CH₂)₆¹³CO₂Na | [2] |

| Molecular Weight | 167.19 g/mol | [2][3][6] |

| Isotopic Purity | 99 atom % ¹³C | [2][7] |

| Melting Point | >300 °C | [2][8] |

| Solubility | Soluble in water | [5][9] |

| Storage | Room temperature, away from light and moisture | [3] |

Table 2: Chemical Identifiers for Sodium (1-¹³C)octanoate

| Identifier | Value | References |

| CAS Number (Labeled) | 201612-61-5 | [2][3][10] |

| PubChem CID | 23696284 | [6][8] |

| InChI Key | BYKRNSHANADUFY-IYWRZBIASA-M | [2][6] |

| SMILES | CCCCCCC--INVALID-LINK--[O-].[Na+] | [2][6] |

Key Experimental Applications and Protocols

The primary utility of 13C Sodium octanoate lies in its application as a metabolic tracer. Its metabolism, primarily through mitochondrial β-oxidation in the liver, allows researchers to non-invasively probe critical physiological processes.[5][6]

The ¹³C-Octanoate Breath Test (OBT)

The ¹³C-Octanoate Breath Test is a non-invasive diagnostic tool used to assess the rate of gastric emptying of solids and to evaluate hepatic mitochondrial function.[5][10][11]

Principle: Following oral administration with a meal, 13C Sodium octanoate passes from the stomach to the small intestine, where it is rapidly absorbed.[10][11] It is then transported to the liver and metabolized via mitochondrial β-oxidation, producing ¹³CO₂.[6][11] This labeled carbon dioxide enters the bicarbonate pool and is subsequently exhaled.[10] The rate of ¹³CO₂ appearance in the breath reflects the rate of gastric emptying and the efficiency of hepatic mitochondrial β-oxidation.[5][10]

Experimental Protocol: Gastric Emptying Assessment

-

Patient Preparation: The patient should fast overnight (at least 10 hours) prior to the test.[6][10]

-

Test Meal Preparation: A standardized solid meal is prepared. A common method involves mixing 100 mg of 13C Sodium octanoate with a raw egg yolk, which is then cooked (e.g., scrambled or baked).[6][11] The meal is typically served with two slices of white bread and 15 g of margarine, followed by 150 mL of water.[10]

-

Baseline Sample Collection: Before consuming the test meal, a baseline breath sample is collected into a sample bag.[6][10]

-

Test Meal Consumption: The patient consumes the entire test meal.

-

Post-Meal Breath Sample Collection: Breath samples are collected at regular intervals for up to four hours. A typical collection schedule is every 15 minutes for the first two hours, and every 30 minutes for the subsequent two hours.[10]

-

Sample Analysis: The ¹³CO₂/¹²CO₂ ratio in the collected breath samples is measured using Isotope Ratio Mass Spectrometry (IRMS) or Non-dispersive Infrared Spectrometry (NDIRS).[6][10]

-

Data Analysis: The rate of gastric emptying is calculated from the kinetics of ¹³CO₂ excretion over time.

Experimental Protocol: Assessment of Hepatic Mitochondrial Function

-

Patient Preparation: The patient should be in a fasting state.[12]

-

Substrate Administration: 100 mg of 13C Sodium octanoate is dissolved in 200 mL of water and administered orally.[12][13]

-

Breath Sample Collection: Breath samples are collected at baseline and at specific time points post-administration (e.g., 0, 15, 30, 45, 60, and 120 minutes).[12]

-

Sample Analysis: The ¹³CO₂/¹²CO₂ ratio is determined as described above.

-

Data Analysis: The cumulative percentage dose of ¹³C recovered over time is calculated to assess the capacity of hepatic mitochondrial β-oxidation.[12]

Metabolic Flux Analysis and Lipidomics

13C Sodium octanoate is a valuable tracer for metabolic flux analysis (MFA), particularly for studying fatty acid metabolism.[3] By tracing the incorporation of the ¹³C label into downstream metabolites and lipid species, researchers can quantify the activity of metabolic pathways.[3][14]

Principle: Cells are cultured in the presence of 13C Sodium octanoate. The labeled octanoate is taken up by the cells and metabolized. The distribution of the ¹³C label in various intracellular metabolites and lipids is then analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[3][12] This labeling pattern provides quantitative information about the fluxes through different metabolic pathways.

General Experimental Protocol:

-

Cell Culture: Cells of interest are cultured in a suitable medium.

-

Isotope Labeling: The culture medium is supplemented with a known concentration of 13C Sodium octanoate. The duration of labeling depends on the specific metabolic pathway and the turnover rate of the metabolites being investigated.

-

Metabolite Extraction: After the labeling period, the cells are harvested, and metabolites are extracted. This typically involves quenching the metabolism rapidly (e.g., with cold methanol) followed by cell lysis and extraction of polar and non-polar metabolites.

-

Sample Preparation for Analysis:

-

For GC-MS: Fatty acids are often derivatized (e.g., to fatty acid methyl esters - FAMEs) to improve their volatility and chromatographic properties.

-

For LC-MS: Lipid extracts can be directly analyzed or fractionated to separate different lipid classes.

-

For NMR: The sample is dissolved in a suitable deuterated solvent.[15][16]

-

-

Analytical Measurement: The isotopic enrichment and mass isotopomer distribution of the target metabolites and lipids are determined using MS or NMR.

-

Metabolic Flux Calculation: The experimental labeling data is fitted to a metabolic network model to calculate intracellular metabolic fluxes.

Safety and Handling

13C Sodium octanoate is generally considered safe for its intended research and diagnostic applications. However, as with any chemical, appropriate safety precautions should be taken. It is classified as causing skin and serious eye irritation.[6] Standard laboratory practices, including the use of personal protective equipment such as gloves and safety glasses, should be followed.

Conclusion

13C Sodium octanoate is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its well-defined chemical properties and the ability to trace its metabolic fate non-invasively provide unique insights into fundamental biological processes. The experimental protocols outlined in this guide for the ¹³C-Octanoate Breath Test and metabolic flux analysis serve as a foundation for its application in understanding gastric motility, hepatic function, and cellular metabolism. As analytical technologies continue to advance, the applications of 13C Sodium octanoate are expected to expand, further contributing to our understanding of health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Evaluation of the 13C-octanoate breath test as a surrogate marker of liver damage in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. kibion.com [kibion.com]

- 7. Sodium octanoate(1984-06-1) 13C NMR spectrum [chemicalbook.com]

- 8. The [ 13C]octanoic acid breath test for gastric emptying quantification: A focus on nutrition and modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. digestivehealth.org.au [digestivehealth.org.au]

- 11. wikilectures.eu [wikilectures.eu]

- 12. mdpi.com [mdpi.com]

- 13. Total body metabolism of 13C-octanoic acid is preserved in patients with non-alcoholic steatohepatitis, but differs between women and men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

- 15. sites.uclouvain.be [sites.uclouvain.be]

- 16. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

The Role of ¹³C-Labeled Sodium Octanoate in Advancing Lipidomics Research

A Technical Guide for Researchers and Drug Development Professionals

Stable isotope-labeled compounds are indispensable tools in the field of lipidomics, enabling precise tracking and quantification of metabolic processes. Among these, Sodium octanoate C-13 (¹³C-Sodium octanoate) has emerged as a powerful probe for investigating medium-chain fatty acid (MCFA) metabolism. This technical guide provides an in-depth overview of the applications of ¹³C-Sodium octanoate in lipidomics research, complete with experimental considerations and data interpretation strategies.

Core Applications in Lipid Metabolism

¹³C-Sodium octanoate serves as a metabolic tracer, allowing researchers to follow the journey of octanoate as it is absorbed, transported, and metabolized within biological systems. Its primary applications lie in the quantitative analysis of fatty acid oxidation (FAO), metabolic flux analysis, and the study of lipid synthesis and storage.

Tracing Fatty Acid Oxidation and TCA Cycle Flux

One of the central applications of ¹³C-Sodium octanoate is to trace the β-oxidation of MCFAs.[1] Once administered, ¹³C-octanoate is rapidly absorbed and transported to tissues like the heart and liver.[1][2] In the mitochondria, it undergoes β-oxidation, a process that sequentially shortens the fatty acid chain, producing ¹³C-labeled acetyl-CoA.[1]

This labeled acetyl-CoA then enters the Tricarboxylic Acid (TCA) cycle, a central hub of cellular metabolism.[3][4] By using mass spectrometry to measure the ¹³C-enrichment in downstream TCA cycle intermediates, such as citrate, researchers can quantify the contribution of octanoate to cellular energy production.[5] This approach has been instrumental in revealing how different cell types, such as proliferative versus oxidative cells, utilize fatty acids.[3][4][5] Studies have shown that while both cell types exhibit robust β-oxidation, the subsequent fate of the carbon derived from fatty acids can differ significantly.[3][4][5]

Metabolic Flux Analysis (MFA)

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways within a cell or organism.[6][7][8] By introducing a ¹³C-labeled substrate like sodium octanoate and measuring the isotopic enrichment patterns in various metabolites, researchers can construct a detailed map of metabolic activity.[8] This approach provides a quantitative understanding of how metabolic networks respond to genetic modifications, disease states, or drug treatments.[6]

The use of ¹³C-octanoate in MFA studies can help elucidate the metabolic bottlenecks or shifts in pathway utilization that occur in various conditions, for example, under the toxic effects of high concentrations of the fatty acid itself.

Experimental Design and Protocols

The successful application of ¹³C-Sodium octanoate in lipidomics research hinges on careful experimental design and execution. The following sections outline key considerations and a general protocol for in vitro and in vivo studies.

General Experimental Workflow

A typical stable isotope tracing experiment with ¹³C-Sodium octanoate involves several key steps, from administration of the tracer to the final data analysis.

Protocol: Tracing ¹³C-Octanoate into Cellular Lipids (in vitro)

This protocol provides a general framework for tracing the incorporation of ¹³C-octanoate into the lipidome of cultured cells.

-

Cell Culture: Plate cells at a desired density and allow them to adhere and grow. The number of cells should be sufficient for lipid extraction and subsequent analysis (e.g., 2 x 10⁶ cells per well in a 6-well plate).

-

Tracer Introduction: Prepare a stock solution of ¹³C-Sodium octanoate complexed with fatty acid-free bovine serum albumin (BSA) to facilitate its solubility and uptake. Replace the normal culture medium with a medium containing the ¹³C-octanoate-BSA complex at a final concentration typically ranging from 50 to 100 µM.

-

Incubation: Incubate the cells with the tracer for a predetermined period. Time-course experiments are often valuable to track the dynamics of incorporation.

-

Metabolism Quenching: After incubation, rapidly aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular tracer.[9] Immediately add a cold quenching solution, such as a methanol/PBS mixture (1:1) at -20°C, to halt all enzymatic activity.[9]

-

Lipid Extraction: Scrape the cells in the quenching solution and transfer to a glass tube. Perform a lipid extraction using a standard method like the Bligh-Dyer or a methyl-tert-butyl ether (MTBE) based method.

-

Sample Preparation for MS: The extracted lipids can be analyzed directly by Liquid Chromatography-Mass Spectrometry (LC-MS). Alternatively, for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the fatty acids within the lipid extracts are often transesterified to form fatty acid methyl esters (FAMEs).[9]

-

Mass Spectrometry Analysis: Analyze the samples using LC-MS or GC-MS to determine the isotopic enrichment in various lipid species and their fragments.

Protocol: In Vivo Myocardial Fatty Acid Metabolism

This protocol is adapted from studies investigating heart muscle metabolism using hyperpolarized ¹³C-octanoate.[2]

-

Animal Preparation: Anesthetize the subject animal (e.g., Wistar rat) and insert catheters for tracer infusion and blood sampling.

-

Hyperpolarization (for MRS studies): Prepare a sample of [1-¹³C]octanoic acid for dynamic nuclear polarization (DNP). This process dramatically increases the NMR signal.[2]

-

Tracer Infusion: Dissolve the hyperpolarized sample in a buffered solution and infuse it into the animal via a femoral vein catheter.[2]

-

Data Acquisition: Immediately begin acquiring ¹³C magnetic resonance spectroscopy (MRS) data from the region of interest (e.g., the heart) using a surface coil.[2]

-

Metabolite Identification: Analyze the resulting spectra to identify the signals from ¹³C-octanoate and its metabolic products, such as ¹³C-acetylcarnitine. Co-infusion with other standards like ¹³C-urea can aid in peak identification.[2]

-

Data Analysis: Quantify the signal intensities over time to determine the rate of octanoate uptake and its conversion to downstream metabolites.[2]

Data Presentation and Interpretation

Table 1: Example of ¹³C-Enrichment in TCA Cycle Intermediates

| Metabolite | Condition A: Control (%) | Condition B: Treatment (%) |

| Citrate (M+2) | 15.2 ± 1.8 | 25.6 ± 2.3 |

| Succinate (M+2) | 8.5 ± 0.9 | 14.1 ± 1.5 |

| Malate (M+2) | 7.9 ± 1.1 | 13.5 ± 1.7 |

| Aspartate (M+2) | 6.3 ± 0.7 | 11.2 ± 1.3 |

This table illustrates hypothetical data showing the percentage of the M+2 isotopologue for several TCA cycle intermediates after administration of ¹³C-octanoate. M+2 represents the molecule containing two ¹³C atoms, which is the expected initial labeling pattern from the oxidation of [1-¹³C] or uniformly labeled octanoate.

Analytical Techniques

Mass spectrometry is the cornerstone analytical technique for stable isotope tracing studies.[10][11][12] Both GC-MS and LC-MS are widely used, each with its own advantages.[11]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Often requires derivatization of lipids to FAMEs but provides excellent chromatographic separation and robust fragmentation patterns for identifying and quantifying fatty acids.[9]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Allows for the analysis of intact lipids without derivatization, providing information on the entire lipid molecule, including the headgroup and acyl chain composition.[11] This is particularly useful for understanding how ¹³C-octanoate is incorporated into complex lipids like triglycerides and phospholipids.

Conclusion

Sodium octanoate C-13 is a versatile and powerful tool in lipidomics research. It enables the precise tracing of medium-chain fatty acid metabolism, providing quantitative insights into fatty acid oxidation, TCA cycle activity, and metabolic flux. By leveraging stable isotope tracing with advanced analytical platforms like mass spectrometry, researchers can unravel the complex dynamics of lipid metabolism in health and disease, paving the way for new diagnostic and therapeutic strategies.

References

- 1. The [ 13C]octanoic acid breath test for gastric emptying quantification: A focus on nutrition and modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. 13C stable isotope tracing reveals distinct fatty acid oxidation pathways in proliferative versus oxidative cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 8. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Lipidomics: Techniques, applications, and outcomes related to biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Probing Mitochondrial Function: A Technical Guide to Sodium Octanoate C-13 Metabolic Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Sodium Octanoate C-13 (¹³C-Octanoate) as a powerful metabolic probe for elucidating mitochondrial function. By tracing the metabolic fate of this stable isotope-labeled medium-chain fatty acid, researchers can gain critical insights into fatty acid oxidation (FAO), the tricarboxylic acid (TCA) cycle, and overall cellular bioenergetics. This guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation, with a focus on its application in preclinical research and its potential in drug development for assessing mitochondrial toxicity.

Core Principles: Tracing the Path of ¹³C-Octanoate

Sodium octanoate, an eight-carbon fatty acid, readily crosses the mitochondrial membrane without the need for the carnitine shuttle, making it an excellent tool for directly assessing mitochondrial β-oxidation.[1] When a ¹³C-labeled version of octanoate is introduced into a biological system, the labeled carbon atoms can be tracked as they are incorporated into various downstream metabolites. This allows for the quantitative measurement of metabolic fluxes through key pathways.

The primary metabolic fate of octanoate is its breakdown into four molecules of acetyl-CoA through the process of β-oxidation within the mitochondrial matrix. This ¹³C-labeled acetyl-CoA then enters the TCA cycle, a central hub of cellular metabolism, leading to the labeling of TCA cycle intermediates such as citrate, α-ketoglutarate, and glutamate. The degree of ¹³C enrichment in these metabolites provides a direct measure of the rate of fatty acid oxidation and its contribution to the cell's energy production.

Quantitative Data Summary

The fractional contribution of ¹³C-octanoate to the acetyl-CoA pool (Fc2) is a key parameter derived from these studies, indicating the proportion of acetyl-CoA entering the TCA cycle that originates from octanoate. Below are summaries of quantitative data from various studies.

Fractional Contribution (Fc2) of ¹³C-Octanoate to Acetyl-CoA Pool in Rat Tissues

| Tissue | Condition | Fractional Contribution (Fc2) | Reference |

| Heart | - | 0.563 ± 0.066 | [2][3] |

| Liver | - | 0.367 ± 0.054 | [2][3] |

| Soleus Muscle | Rested | 0.565 ± 0.089 | [2][3] |

| Soleus Muscle | Contracted | 0.564 ± 0.096 | [2][3] |

| Red Gastrocnemius | Rested | 0.470 ± 0.092 | [2][3] |

| Red Gastrocnemius | Contracted | 0.438 ± 0.072 | [2][3] |

| White Gastrocnemius | Rested | 0.340 ± 0.081 | [2][3] |

| White Gastrocnemius | Contracted | 0.272 ± 0.065 | [2][3] |

| Brain | - | ~20% of total oxidative energy production | [4] |

¹³C-Octanoate Breath Test in Humans with Non-Alcoholic Fatty Liver Disease (NAFLD)

| Parameter | Value | Correlation | Reference |

| Baseline Octanoate Oxidation | 23.4 ± 3.9% of dose | Negatively correlated with fasting plasma glucose (r = -0.474) and endogenous glucose production (r = -0.441) | [1] |

| Change in Octanoate Oxidation (after 10.2 ± 1.0 months) | Significantly increased | Negatively related to reductions in endogenous glucose production (r = -0.401) | [1] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of ¹³C-octanoate metabolic studies. Below are outlines for two common experimental approaches.

In Vivo Infusion of [2,4,6,8-¹³C₄]Octanoate in Rats

This protocol is adapted from studies investigating fatty acid metabolism in various rat tissues.[2][3][5]

1. Animal Preparation:

- Male Sprague-Dawley rats are typically used.

- Anesthesia is induced and maintained (e.g., with inhalation anesthetics).

- Catheters are inserted into the jugular vein for infusion and the carotid artery for blood sampling.

2. Infusion Protocol:

- A primed-constant infusion of [2,4,6,8-¹³C₄]octanoate is administered via the jugular vein. The priming dose helps to rapidly achieve isotopic steady state.

- The infusion is typically carried out for a set duration (e.g., 60-105 minutes) to allow for sufficient labeling of downstream metabolites.[5][6]

3. Tissue and Blood Sampling:

- At the end of the infusion period, tissues of interest (e.g., heart, liver, skeletal muscle, brain) are rapidly excised and freeze-clamped in liquid nitrogen to halt metabolic activity.

- Arterial blood samples are collected at baseline and at the end of the experiment for analysis of plasma metabolites and ¹³C-octanoate enrichment.

4. Sample Analysis:

- Tissue extracts are prepared, typically using perchloric acid precipitation.

- ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is used to analyze the ¹³C-labeling patterns in metabolites, particularly glutamate and glutamine, from the tissue extracts.

- Gas chromatography-mass spectrometry (GC-MS) can be used to determine the enrichment and concentration of octanoate in plasma.

Human ¹³C-Octanoate Breath Test

This non-invasive protocol is used to assess hepatic mitochondrial function.[1][7]

1. Subject Preparation:

- Subjects are required to fast overnight (typically 10-12 hours) prior to the test.

2. Substrate Administration:

- A standardized meal containing a precise amount of ¹³C-labeled octanoic acid (e.g., 100 mg of ¹³C-sodium-octanoate mixed with an egg) is consumed by the subject.[7]

3. Breath Sample Collection:

- A baseline breath sample is collected before the meal.

- Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for a period of up to 4 hours.

4. Sample Analysis:

- The ratio of ¹³CO₂ to ¹²CO₂ in the exhaled breath is measured using isotope ratio mass spectrometry (IRMS).

- The rate of ¹³CO₂ excretion is calculated to determine the rate of octanoate oxidation.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key metabolic pathways and experimental workflows described in this guide.

Caption: Metabolic fate of ¹³C-Sodium Octanoate in mitochondria.

Caption: In vivo ¹³C-octanoate infusion workflow in rats.

Caption: Human ¹³C-octanoate breath test workflow.

Applications in Drug Development

The assessment of mitochondrial function is a critical aspect of drug safety evaluation. Drug-induced mitochondrial toxicity is a significant cause of adverse drug reactions and can lead to the withdrawal of drugs from the market.[8][9][10] ¹³C-Octanoate can be a valuable tool in preclinical studies to:

-

Screen for Mitochondrial Toxicity: By measuring the impact of a drug candidate on ¹³C-octanoate oxidation, researchers can identify compounds that impair fatty acid metabolism, a key mitochondrial function.

-

Elucidate Mechanisms of Toxicity: A reduction in ¹³C-octanoate metabolism can point towards specific mitochondrial targets of a drug, such as enzymes involved in β-oxidation or the TCA cycle.

-

Develop Safer Drugs: By incorporating mitochondrial toxicity screening early in the drug discovery process, it is possible to select and optimize compounds with a lower risk of causing mitochondrial dysfunction.

Conclusion

Sodium Octanoate C-13 is a versatile and powerful probe for the in-depth investigation of mitochondrial fatty acid metabolism. The quantitative data derived from ¹³C-octanoate studies, combined with detailed experimental protocols and clear visualization of metabolic pathways, provides researchers and drug development professionals with a robust toolkit to assess mitochondrial function in both health and disease. Its application in preclinical toxicology screening holds significant promise for the development of safer and more effective therapeutics.

References

- 1. Frontiers | Labeled breath tests in patients with NASH: Octanoate oxidation relates best to measures of glucose metabolism [frontiersin.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Octanoate oxidation measured by 13C-NMR spectroscopy in rat skeletal muscle, heart, and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Energy contribution of octanoate to intact rat brain metabolism measured by 13C nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Energy Contribution of Octanoate to Intact Rat Brain Metabolism Measured by 13C Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kibion.com [kibion.com]

- 8. Safety of drug use in patients with a primary mitochondrial disease: An international Delphi‐based consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mitochondrial targets of drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Isotopic Labeling with Sodium Octanoate C-13 for In Vivo Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Carbon-13 (C-13) labeled sodium octanoate for in vivo metabolic studies. This stable isotope tracer offers a powerful tool to non-invasively investigate fatty acid metabolism, energy substrate utilization, and gastric emptying rates in preclinical and clinical research. This document details the core principles, experimental methodologies, data interpretation, and key signaling pathways involved in octanoate metabolism.

Introduction to Isotopic Labeling with ¹³C-Sodium Octanoate

Stable isotope labeling with compounds like ¹³C-sodium octanoate allows researchers to trace the metabolic fate of molecules within a living organism without the use of radioactive materials. Octanoate, a medium-chain fatty acid (MCFA), is readily absorbed and metabolized, making it an excellent probe for studying cellular energy metabolism. When enriched with ¹³C at specific carbon positions, the journey of octanoate and its metabolic products can be monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. This approach provides valuable insights into metabolic fluxes in various tissues, including the heart, liver, and skeletal muscle.

Furthermore, the oral administration of ¹³C-octanoic acid followed by the measurement of ¹³CO₂ in expired air—the ¹³C-octanoic acid breath test—has become a widely used non-invasive method to assess the rate of gastric emptying of solids.

Experimental Protocols

In Vivo Metabolic Tracing with ¹³C-Sodium Octanoate Infusion

This section details a typical experimental workflow for an in vivo metabolic tracing study in a rat model using continuous infusion of ¹³C-sodium octanoate, followed by tissue analysis using ¹³C-NMR spectroscopy.

Experimental Workflow: ¹³C-Sodium Octanoate Infusion in Rats

Caption: Workflow for in vivo ¹³C-sodium octanoate metabolic tracing study.

Detailed Methodology:

-

Animal Preparation: Male Sprague-Dawley rats are typically used. Anesthesia is induced and maintained, often with isoflurane. The jugular vein is cannulated for infusion of the labeled substrate.

-

Infusion Protocol: An initial infusion of unlabeled 220 mM sodium octanoate is administered at a rate of approximately 2.67 ml/h.[1] After a stabilization period, the infusate is switched to a solution containing [2,4,6,8-¹³C₄]octanoate at the same concentration and infusion rate.[2] The duration of the labeled infusion is typically around 105 minutes to approach isotopic steady state in the tissues of interest.[1]

-

Sample Collection: At the end of the infusion period, blood samples can be collected. Tissues of interest, such as the heart, liver, and skeletal muscles (e.g., soleus, gastrocnemius), are rapidly excised and immediately freeze-clamped in liquid nitrogen to halt metabolic activity.[1]

-

¹³C-NMR Spectroscopy Analysis: Frozen tissues are powdered and extracted. The resulting extracts are then analyzed by high-resolution ¹³C-NMR spectroscopy. This technique allows for the identification and quantification of ¹³C-labeled metabolites, providing insights into the fractional contribution of octanoate to various metabolic pools.

¹³C-Octanoic Acid Breath Test for Gastric Emptying

The ¹³C-octanoic acid breath test is a non-invasive procedure to measure the rate of solid-phase gastric emptying.

Experimental Workflow: ¹³C-Octanoic Acid Breath Test

Caption: Workflow for the ¹³C-octanoic acid breath test.

Detailed Methodology:

-

Subject Preparation: Subjects are required to fast overnight for at least 10 hours prior to the test.

-

Test Meal: A standardized test meal is crucial for reproducible results. A common test meal consists of one scrambled egg yolk labeled with 100 mg of ¹³C-octanoic acid, served with bread, butter, and water. Variations in the test meal exist, including ready-to-eat muffins, to improve standardization and patient convenience.[3]

-

Breath Sample Collection: A baseline breath sample is collected before the subject consumes the test meal. Subsequent breath samples are collected at regular intervals (e.g., every 15 to 30 minutes) for a duration of 4 to 6 hours.[2][4]

-

Analysis: The ratio of ¹³CO₂ to ¹²CO₂ in the expired air is measured using isotope ratio mass spectrometry (IRMS) or non-dispersive infrared spectroscopy (NDIRS). The resulting data is used to calculate key gastric emptying parameters, including the half-emptying time (t₁/₂) and the lag phase (t_lag).

Data Presentation: Quantitative Analysis

The following tables summarize quantitative data from in vivo studies using ¹³C-sodium octanoate.

Table 1: Fractional Contribution (Fc2) of ¹³C-Octanoate to the Acetyl-CoA Pool in Rat Tissues

| Tissue | Condition | Fractional Contribution (Fc2) ± SD |

| Heart | - | 0.563 ± 0.066 |

| Liver | - | 0.367 ± 0.054 |

| Soleus Muscle | Rested | 0.565 ± 0.089 |

| Soleus Muscle | Contracted | 0.564 ± 0.096 |

| Red Gastrocnemius | Rested | 0.470 ± 0.092 |

| Red Gastrocnemius | Contracted | 0.438 ± 0.072 |

| White Gastrocnemius | Rested | 0.340 ± 0.081 |

| White Gastrocnemius | Contracted | 0.272 ± 0.065 |

Data sourced from Walton et al. (2003).[2]

Table 2: Comparison of ¹³C-Octanoic Acid Breath Test Protocols

| Parameter | Protocol 1 (Ghoos et al., 1993) | Protocol 2 (Choi et al., 1999) | Protocol 3 (Perri et al., 2010) |

| Test Meal | Scrambled egg yolk, bread, butter | Scrambled egg yolk, bread, butter | Standardized muffin |

| ¹³C-Octanoate Dose | 100 mg | 68 mg | 100 mg |

| Sampling Duration | 4 hours | 6 hours | 4 hours |

| Sampling Frequency | Every 15 minutes | 11 specific time points | Every 15 minutes |

| Normal t₁/₂ (min) | 72 ± 22 | Variable, compared to scintigraphy | 88 ± 29 |

Signaling Pathways and Metabolic Fate

Metabolic Fate of Octanoate in Liver and Muscle

The metabolism of octanoate differs significantly between the liver and muscle tissues. In the liver, free octanoate can be directly activated to octanoyl-CoA within the mitochondria by medium-chain acyl-CoA synthetases (ACSMs).[5] However, in cardiac and skeletal muscle, the oxidation of octanoate is dependent on its conversion to octanoylcarnitine, which is then transported into the mitochondria.[5]

Metabolic Fate of Octanoate

Caption: Differential metabolic pathways of octanoate in liver and muscle.

Regulation of AMPK Signaling by Sodium Octanoate

Recent studies suggest that sodium octanoate can modulate the AMP-activated protein kinase (AMPK) signaling pathway. In certain contexts, such as in response to cellular stress, sodium octanoate has been shown to reverse the over-activation of the AMPK pathway, potentially by influencing the LKB1-STRAD-MO25 complex, thereby helping to restore lipid metabolism balance.[5]

Sodium Octanoate and AMPK Signaling

Caption: Modulation of the AMPK signaling pathway by sodium octanoate.

Involvement of PPARγ Signaling

Sodium octanoate has also been implicated in the regulation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling pathway. In models of acute liver injury, octanoate-rich nutrition has been shown to increase the expression of PPARγ.[6] PPARγ, in turn, can inhibit the phosphorylation of STAT-1, leading to a downstream decrease in MyD88 expression, thereby alleviating inflammation.[6]

Sodium Octanoate and PPARγ Signaling in Liver

Caption: Sodium octanoate's role in the PPARγ signaling pathway.

Conclusion

Isotopic labeling with ¹³C-sodium octanoate is a versatile and powerful technique for in vivo metabolic research. It provides a non-radioactive means to quantitatively assess fatty acid oxidation in various tissues and to non-invasively measure gastric emptying. The detailed experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to design and interpret studies utilizing this valuable tracer. Furthermore, the elucidation of its role in modulating key signaling pathways like AMPK and PPARγ opens up new avenues for investigating the therapeutic potential of medium-chain fatty acids.

References

- 1. [13C]octanoic acid breath test for gastric emptying of solids: accuracy, reproducibility, and comparison with scintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. AMPK-Mediated Regulation of Lipid Metabolism by Phosphorylation [jstage.jst.go.jp]

- 6. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sodium Octanoate-1-¹³C: Physical Characteristics and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics and stability of Sodium Octanoate-1-¹³C, a crucial isotopically labeled compound used in metabolic research and diagnostic applications. This document details its chemical and physical properties, stability profile, and key experimental protocols, presenting data in a structured format for ease of reference and comparison.

Core Physical and Chemical Properties

Sodium Octanoate-1-¹³C is the sodium salt of octanoic acid, isotopically labeled with Carbon-13 at the carboxyl position. This labeling allows for its use as a tracer in various metabolic studies.

| Property | Value | Reference |

| Chemical Formula | CH₃(CH₂)₆¹³COONa | [1][2][3] |

| Molecular Weight | 167.19 g/mol | [1][2][4][5][6][7][8] |

| CAS Number (Labeled) | 201612-61-5 | [1][2][3][7][9][10] |

| CAS Number (Unlabeled) | 1984-06-1 | [1][2][3][10] |

| Appearance | White to off-white powder or solid | [11][12] |

| Melting Point | >300 °C (decomposes) | [5][7] |

| Solubility | Soluble in water. | [12] |

| Isotopic Purity | Typically ≥99 atom % ¹³C | [5][7] |

| Chemical Purity | Typically ≥98% | [1][2][3][4] |

Stability and Storage

Proper storage and handling are critical to maintain the integrity of Sodium Octanoate-1-¹³C.

| Parameter | Recommendation | Reference |

| Storage Temperature | Room temperature. | [1][2][3][9][10] |

| Storage Conditions | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Protect from light and moisture. | [1][2][3][8][9][10][11] |

| Incompatibilities | Strong oxidizing agents. | [7][12] |

| Shelf Life | Stable under recommended storage conditions. When heated to decomposition, it may emit acrid smoke and irritating fumes. | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving Sodium Octanoate-1-¹³C.

¹³C-Octanoate Breath Test for Gastric Emptying Assessment

This non-invasive test measures the rate of gastric emptying by analyzing the appearance of ¹³CO₂ in exhaled breath following the ingestion of ¹³C-labeled sodium octanoate.

Principle: Sodium Octanoate-1-¹³C is incorporated into a test meal. It is not absorbed in the stomach but is rapidly absorbed in the duodenum and metabolized in the liver, leading to the production of ¹³CO₂ which is then exhaled. The rate of ¹³CO₂ appearance in the breath reflects the rate at which the meal empties from the stomach.[1]

Protocol:

-

Patient Preparation: The patient should fast for at least 10 hours prior to the test. Carbonated beverages should be avoided before the test.[9]

-

Test Meal Preparation:

-

Baseline Breath Sample: Before consuming the meal, a baseline breath sample is collected into a collection bag or tube.[9]

-

Meal Consumption: The patient consumes the entire test meal.[9]

-

Post-Meal Breath Sampling: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for up to 4 hours.[1][9]

-

Sample Analysis: The ratio of ¹³CO₂ to ¹²CO₂ in the breath samples is measured using an infrared isotope analyzer or isotope ratio mass spectrometry (IRMS).[1][9]

-

Data Analysis: The rate of gastric emptying is calculated from the kinetic curve of ¹³CO₂ excretion over time.[9]

Workflow for ¹³C-Octanoate Breath Test:

Caption: Workflow of the ¹³C-Octanoate Breath Test.

General Protocol for Forced Degradation Studies

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. While a specific protocol for Sodium Octanoate-1-¹³C is not publicly available, a general approach based on ICH guidelines can be followed.

Objective: To identify potential degradation products and pathways under various stress conditions.

General Conditions:

-

Acid Hydrolysis: Treat with 0.1 N HCl at room temperature and elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat with 0.1 N NaOH at room temperature and elevated temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for a defined period.

-

Thermal Degradation: Expose the solid material to dry heat (e.g., 80°C) for a defined period.

-

Photostability: Expose the solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Methodology:

-

Prepare solutions of Sodium Octanoate-1-¹³C in the respective stress media.

-

Expose the solutions/solid to the stress conditions for a predetermined duration.

-

At specified time points, withdraw samples and neutralize if necessary.

-

Analyze the samples using a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to separate the parent compound from any degradation products.

-

Characterize the degradation products using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Logical Flow for Forced Degradation Study:

Caption: General workflow for a forced degradation study.

Analytical Characterization: NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: Due to the isotopic labeling, ¹³C NMR is a powerful tool for confirming the position of the label and for structural elucidation of the parent compound and any degradation products. The chemical shift of the ¹³C-labeled carbonyl carbon provides information about its chemical environment.

-

¹H NMR: Provides information on the proton environment of the molecule.

General NMR Protocol Outline:

-

Sample Preparation: Dissolve a precisely weighed amount of Sodium Octanoate-1-¹³C in a suitable deuterated solvent (e.g., D₂O).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Spectral Analysis: Analyze the chemical shifts, coupling constants, and peak integrations to confirm the structure and purity of the compound.

Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight and isotopic enrichment of Sodium Octanoate-1-¹³C and to identify unknown degradation products.

-

Technique: Electrospray ionization (ESI) mass spectrometry is commonly used for this type of compound.

General MS Protocol Outline:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

-

Infusion: Infuse the sample solution directly into the mass spectrometer or introduce it via an HPLC system.

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight. For degradation products, fragmentation patterns (MS/MS) can be analyzed to elucidate their structures.

Safety and Handling

Sodium Octanoate-1-¹³C is classified as a skin and eye irritant.[7][8][10][13][14]

| Precaution | Recommendation | Reference |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. | [9][11] |

| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Ensure adequate ventilation. | [8][9][11] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9][11] |

| First Aid (Skin) | Wash with plenty of soap and water. | [9][11] |

| Spills | Sweep up and shovel into suitable containers for disposal. Avoid dust formation. | [8] |

This guide provides a foundational understanding of the physical characteristics, stability, and handling of Sodium Octanoate-1-¹³C. For specific applications, further optimization of the described protocols may be necessary. Always refer to the latest Safety Data Sheet (SDS) for complete safety information.

References

- 1. wikilectures.eu [wikilectures.eu]

- 2. medcraveonline.com [medcraveonline.com]

- 3. Sodium octanoate (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-1948-1 [isotope.com]

- 4. env.go.jp [env.go.jp]

- 5. asianjpr.com [asianjpr.com]

- 6. researchgate.net [researchgate.net]

- 7. 辛酸钠-1-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 8. Sodium octanoate C-13 | C8H15NaO2 | CID 23696284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. kibion.com [kibion.com]

- 10. Sodium octanoate (1-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 11. pharmtech.com [pharmtech.com]

- 12. sodium octanoate [chembk.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. research.abo.fi [research.abo.fi]

Commercial Sources and Availability of Sodium Octanoate-¹³C₈: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium octanoate, the sodium salt of octanoic acid, is a medium-chain fatty acid that plays a significant role in various biological processes and has found numerous applications in biomedical research and pharmaceutical development. Its isotopically labeled form, Sodium octanoate-¹³C₈, is an invaluable tool for metabolic research, enabling the tracing of fatty acid metabolism and energy production in vivo and in vitro. This technical guide provides a comprehensive overview of the commercial sources, availability, and key applications of Sodium octanoate-¹³C₈, with a focus on quantitative data, experimental protocols, and relevant biological pathways.

Commercial Availability and Product Specifications

Sodium octanoate-¹³C₈ is available from several specialized chemical suppliers that produce stable isotope-labeled compounds. The most common form is uniformly labeled (U-¹³C₈), where all eight carbon atoms are the ¹³C isotope. Other labeling patterns, such as carboxyl-labeled (1-¹³C) and partially labeled (e.g., 1,2,3,4-¹³C₄), are also commercially available. The primary vendors for these products are Cambridge Isotope Laboratories, Inc. (CIL), Sigma-Aldrich (now part of Merck), and Eurisotop.

Below is a summary of the typical product specifications for various isotopically labeled Sodium octanoate products. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

| Product Name | Supplier | Catalog Number (Example) | Isotopic Labeling | Isotopic Enrichment (atom % ¹³C) | Chemical Purity | CAS Number (Labeled) | Molecular Weight ( g/mol ) |

| Sodium octanoate (U-¹³C₈) | Cambridge Isotope Laboratories, Inc. | CLM-9617 | Uniform ¹³C₈ | ≥99% | ≥98% | 2687960-11-6 | 174.14 |

| Sodium octanoate (U-¹³C₈) | Eurisotop | CLM-9617 | Uniform ¹³C₈ | 99% | 98% | 2687960-11-6 | 174.14 |

| Sodium octanoate-1-¹³C | Sigma-Aldrich | 490415 | Carboxyl-¹³C | 99% | Not specified | 201612-61-5 | 167.19 |

| Sodium octanoate (1-¹³C) | Cambridge Isotope Laboratories, Inc. | CLM-1948 | Carboxyl-¹³C | 99% | ≥98% | 201612-61-5 | 167.19 |

| Sodium octanoate (1,2,3,4-¹³C₄) | Cambridge Isotope Laboratories, Inc. | CLM-3876 | ¹³C₄ at positions 1,2,3,4 | 99% | ≥98% | 1313734-79-0 | 170.16 |

| Sodium octanoate-2,4,6,8-¹³C₄ | Sigma-Aldrich | 723398 | ¹³C₄ at positions 2,4,6,8 | 99% | Not specified | 1173019-19-6 | 170.16 |

Key Applications and Experimental Protocols

Metabolic Research: Tracing Fatty Acid Oxidation

Sodium octanoate-¹³C₈ is extensively used to study mitochondrial fatty acid β-oxidation. As a medium-chain fatty acid, it can enter the mitochondria independently of the carnitine shuttle, making it a useful probe for investigating mitochondrial function.

Experimental Protocol: Assessing Octanoate Oxidation in Tissues

This protocol is adapted from studies investigating fatty acid metabolism in animal models.[1]

-

Animal Preparation: Anesthetize the subject (e.g., rat) and insert catheters for infusion and blood sampling.

-

Isotope Infusion: Infuse a solution of [U-¹³C₈]Sodium octanoate intravenously at a constant rate.

-

Tissue and Blood Sampling: At the end of the infusion period, collect blood samples and rapidly excise tissues of interest (e.g., liver, heart, skeletal muscle). Freeze tissues immediately in liquid nitrogen.

-

Metabolite Extraction: Homogenize the frozen tissue and perform a perchloric acid extraction to isolate metabolites.

-

NMR or Mass Spectrometry Analysis: Analyze the tissue extracts using ¹³C NMR spectroscopy or mass spectrometry to determine the incorporation of ¹³C into downstream metabolites such as glutamate and acetyl-CoA. The degree of ¹³C enrichment in these metabolites provides a quantitative measure of octanoate oxidation.[1]

Logical Relationship: Entry of Octanoate into Fatty Acid β-Oxidation

Clinical Research: The ¹³C-Octanoic Acid Breath Test

The ¹³C-octanoic acid breath test is a non-invasive method used to measure the rate of gastric emptying of solid food.[2][3][4] ¹³C-labeled octanoic acid is incorporated into a solid meal. After ingestion, the rate at which ¹³CO₂ appears in the breath reflects the rate at which the meal is emptied from the stomach and the octanoic acid is absorbed and metabolized by the liver.

Experimental Protocol: ¹³C-Octanoic Acid Breath Test for Gastric Emptying

-

Patient Preparation: The patient should fast overnight (at least 8-10 hours).[2]

-

Test Meal Preparation: A standardized solid meal, typically scrambled eggs, is prepared. Sodium octanoate-1-¹³C (or octanoic acid-1-¹³C) is mixed with the egg yolk before cooking.[2][4]

-

Baseline Breath Sample: Before consuming the meal, a baseline breath sample is collected into a collection bag or tube.[2]

-

Meal Ingestion: The patient consumes the entire test meal within a specified time (e.g., 10 minutes).[4]

-

Serial Breath Sampling: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for a period of 4 to 6 hours.[2][5]

-

Sample Analysis: The ¹³CO₂/¹²CO₂ ratio in the breath samples is measured using isotope ratio mass spectrometry (IRMS) or non-dispersive infrared spectroscopy (NDIRS).

-

Data Analysis: The rate of gastric emptying is calculated from the ¹³CO₂ excretion curve over time.

Experimental Workflow: ¹³C-Octanoic Acid Breath Test

Pharmaceutical Development: Protein Stabilization

Sodium octanoate is widely used as a stabilizer for therapeutic proteins, particularly human serum albumin (HSA), during pasteurization (heat treatment at 60°C for 10 hours) and storage.[6][7] It protects the protein from thermal denaturation and aggregation.

Mechanism of Protein Stabilization

Octanoate binds to specific sites on the albumin molecule, inducing a more stable conformation. This binding increases the thermal stability of the protein, raising its denaturation temperature.[7][8]

Signaling Pathway: Mechanism of HSA Stabilization by Octanoate

Conclusion

Sodium octanoate-¹³C₈ is a versatile and essential tool for researchers in metabolism, clinical diagnostics, and pharmaceutical sciences. Its commercial availability from reputable suppliers ensures high purity and isotopic enrichment, which are critical for reliable experimental outcomes. The applications detailed in this guide, from tracing fatty acid oxidation and measuring gastric emptying to understanding protein stabilization, highlight the breadth of its utility. The provided experimental protocols and pathway diagrams serve as a foundational resource for designing and interpreting studies utilizing this powerful isotopic tracer.

References

- 1. Octanoate oxidation measured by 13C-NMR spectroscopy in rat skeletal muscle, heart, and liver - PubMed [pubmed.ncbi.nlm.nih.gov]